2-Amino-5-(3-quinolyl)-1,3,4-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-(3-quinolyl)-1,3,4-thiadiazole is a heterocyclic compound that features a thiadiazole ring fused with a quinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(3-quinolyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-quinolinecarboxylic acid hydrazide with carbon disulfide in the presence of a base, followed by cyclization to form the thiadiazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(3-quinolyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.
Substitution: The amino group and other positions on the thiadiazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiadiazole ring.
Scientific Research Applications
2-Amino-5-(3-quinolyl)-1,3,4-thiadiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and anticancer agent.
Medicine: Research is ongoing into its use as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Amino-5-(3-quinolyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or interact with DNA to exert its effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-nitropyridinium bromide
- 2-Amino-4-quinolyl-1,4-dihydropyridines
- 2-Amino-5-bromopyrazine
Uniqueness
2-Amino-5-(3-quinolyl)-1,3,4-thiadiazole is unique due to its specific structure, which combines the properties of both quinoline and thiadiazole rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H8N4S |
---|---|
Molecular Weight |
228.28 g/mol |
IUPAC Name |
5-quinolin-3-yl-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C11H8N4S/c12-11-15-14-10(16-11)8-5-7-3-1-2-4-9(7)13-6-8/h1-6H,(H2,12,15) |
InChI Key |
MOFSCBFFQRSJJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C3=NN=C(S3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.